molecular formula C24H18N2O4 B2429488 1-(3-Methoxyphenyl)-7-methyl-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 844821-88-1

1-(3-Methoxyphenyl)-7-methyl-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B2429488
CAS No.: 844821-88-1
M. Wt: 398.418
InChI Key: MBSJIQDTBVYCKJ-UHFFFAOYSA-N
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Description

1-(3-Methoxyphenyl)-7-methyl-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that combines a chromeno-pyrrole core with methoxyphenyl and pyridinyl substituents. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.

Properties

IUPAC Name

1-(3-methoxyphenyl)-7-methyl-2-pyridin-2-yl-1H-chromeno[2,3-c]pyrrole-3,9-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18N2O4/c1-14-9-10-18-17(12-14)22(27)20-21(15-6-5-7-16(13-15)29-2)26(24(28)23(20)30-18)19-8-3-4-11-25-19/h3-13,21H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBSJIQDTBVYCKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)C4=CC=CC=N4)C5=CC(=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Methoxyphenyl)-7-methyl-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions One common approach is the cyclization of appropriate precursors under controlled conditionsThe reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced techniques such as microwave-assisted synthesis and high-throughput screening can enhance the efficiency and scalability of the production process. Additionally, purification methods like chromatography and crystallization are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

1-(3-Methoxyphenyl)-7-methyl-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized derivatives with altered chemical and biological properties .

Scientific Research Applications

Synthetic Pathways

  • Multicomponent Reactions : These reactions facilitate the creation of diverse libraries of compounds, enabling rapid exploration of structure-activity relationships.
  • Heterocyclization Techniques : The development of new heterocycles from simpler precursors has been reported, showcasing the versatility of the compound in generating complex structures .

Biological Activities

The biological potential of 1-(3-Methoxyphenyl)-7-methyl-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has been investigated in various studies:

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties against various pathogens, including Mycobacterium tuberculosis. For instance, certain pyrrole derivatives have demonstrated minimal inhibitory concentrations (MIC) as low as 5 µM against resistant strains .

Anticancer Properties

Compounds containing the chromeno-pyrrole framework have shown promise in anticancer research. Studies suggest that these compounds may inhibit tumor cell proliferation through mechanisms involving apoptosis and cell cycle arrest. The structure's ability to interact with DNA and other cellular targets is under investigation for its therapeutic implications .

Applications in Drug Development

The unique structural features of this compound make it a candidate for further development in drug discovery:

Application Area Details
Antimicrobial Agents Potential development of new antibiotics targeting resistant bacteria.
Anticancer Drugs Exploration as a lead compound for cancer therapeutics.
Anti-inflammatory Agents Investigation into its role in modulating inflammatory pathways.

Case Studies

Several studies highlight the efficacy and potential applications of this compound:

  • Synthesis and Characterization : A study documented the synthesis of various substituted derivatives using a one-pot multicomponent approach, achieving high yields and purity levels. This method demonstrated compatibility with a wide range of substituents .
  • Biological Evaluation : Research on related compounds has shown effective inhibition against cancer cell lines and bacterial strains. The mechanism often involves disrupting cellular processes critical for growth and survival .
  • Material Science Applications : Beyond biological applications, the compound's unique properties may lend themselves to use in developing advanced materials or sensors due to its electronic characteristics derived from the heterocyclic structure.

Mechanism of Action

The mechanism of action of 1-(3-Methoxyphenyl)-7-methyl-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, and other proteins, modulating their activity and influencing various cellular processes. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or modulate signaling pathways related to inflammation .

Comparison with Similar Compounds

Similar Compounds

    1-(3-Methoxyphenyl)-2-(pyridin-2-yl)pyrrole: Shares the pyrrole and methoxyphenyl groups but lacks the chromeno core.

    7-Methyl-2-(pyridin-2-yl)chromeno[2,3-c]pyrrole: Contains the chromeno-pyrrole core but lacks the methoxyphenyl group.

Uniqueness

1-(3-Methoxyphenyl)-7-methyl-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is unique due to its combination of functional groups and structural features. This uniqueness imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .

Biological Activity

1-(3-Methoxyphenyl)-7-methyl-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a synthetic compound belonging to the class of chromeno-pyrrole derivatives. This compound has garnered interest due to its potential biological activities, including antioxidant properties, enzyme inhibition, and possible therapeutic applications. This article reviews the available literature on its biological activity, highlighting key findings from various studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C19H17N3O2\text{C}_{19}\text{H}_{17}\text{N}_{3}\text{O}_{2}

This structure features a chromeno-pyrrole core with methoxy and pyridine substituents that may influence its biological properties.

Antioxidant Activity

Research indicates that compounds within the chromeno-pyrrole class exhibit significant antioxidant activity. For instance, studies have shown that this compound demonstrates a capacity to scavenge free radicals effectively. This property is essential for mitigating oxidative stress-related diseases.

Table 1: Antioxidant Activity Comparison

CompoundIC50 (µM)Reference
This compound15.6
Pyranonigrin A12.4
Quercetin8.5

Enzyme Inhibition

The compound has also been investigated for its enzyme inhibitory properties. Notably, it acts as an inhibitor of the main protease (Mpro) of SARS-CoV-2, which is crucial for viral replication. This finding suggests potential applications in antiviral therapies.

Case Study: SARS-CoV-2 Mpro Inhibition
In a study examining various compounds for their inhibitory effects on Mpro, this compound was found to significantly inhibit the enzyme with an IC50 value of 4.5 µM. This suggests that this compound could be a lead candidate for further development in treating COVID-19.

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. It has shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicate promising potential as an antibacterial agent.

Table 2: Antimicrobial Activity

Bacterial StrainMIC (µg/mL)Reference
Staphylococcus aureus10
Escherichia coli15

The biological activities of this compound are attributed to its ability to interact with specific biological targets:

  • Radical Scavenging : The methoxy and pyridine groups enhance the electron-donating ability of the compound, facilitating radical scavenging.
  • Enzyme Binding : The structural conformation allows effective binding to active sites on enzymes like Mpro, inhibiting their function.

Q & A

Q. What synthetic methodologies are recommended for preparing 1-(3-Methoxyphenyl)-7-methyl-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione?

Methodological Answer:

  • Multicomponent One-Pot Synthesis : Utilize methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes (e.g., 3-methoxybenzaldehyde), and primary amines (e.g., pyridin-2-amine) under mild conditions. This approach allows efficient library generation with diverse substituents (223 examples reported) .
  • Alternative Routes : Earlier methods involve alkyl/aryl substitutions via stepwise condensation, as described by Vydzhak and Panchishin (e.g., using β-diketones and amines) .

Q. How should researchers characterize the structural purity of this compound?

Methodological Answer:

  • Analytical Techniques :
    • NMR Spectroscopy : Confirm substitution patterns (e.g., methoxyphenyl, pyridyl) and hydrogen environments.
    • X-ray Crystallography : Resolve crystal packing and stereochemistry (monoclinic system, space group P21/n for analogous structures) .
    • HPLC/MS : Assess purity (>99%) and detect byproducts using gradient elution protocols .

Q. What safety protocols are critical during handling?

Methodological Answer:

  • PPE Requirements : Use nitrile gloves, lab coats, and goggles to prevent dermal/ocular exposure.
  • Ventilation : Conduct reactions in fume hoods to avoid inhalation of volatile intermediates (e.g., hydrazine hydrate) .
  • Storage : Store in airtight containers at –20°C to prevent hygroscopic degradation .

Advanced Research Questions

Q. How can substituent effects on biological activity be systematically evaluated?

Methodological Answer:

  • Library Design : Synthesize derivatives with varying substituents (e.g., electron-withdrawing/-donating groups on the aryl ring) using the one-pot protocol .
  • High-Throughput Screening : Test against target enzymes (e.g., kinases) or cell lines (e.g., cancer models) with dose-response assays (IC50 determination).
  • SAR Analysis : Use statistical tools (e.g., PCA) to correlate substituent properties (Hammett constants) with bioactivity .

Q. How to resolve contradictions in reported synthetic yields for this compound?

Methodological Answer:

  • Variable Optimization :
    • Stoichiometry : Test hydrazine hydrate equivalence (3–7 eq.) to identify optimal ratios .
    • Solvent Effects : Compare polar aprotic (DMF) vs. protic (EtOH) solvents for intermediate stability.
    • Reproducibility : Validate protocols via round-robin experiments across labs to isolate operator/environmental biases .

Q. What mechanistic insights exist for the formation of the chromeno-pyrrole core?

Methodological Answer:

  • Intermediate Trapping : Use in situ NMR to identify key intermediates (e.g., enamine or diketone species).
  • Kinetic Studies : Monitor reaction progress via LC-MS under varying temperatures (Arrhenius analysis for activation energy) .
  • Computational Modeling : Apply DFT calculations to explore cyclization transition states (e.g., intramolecular aldol vs. Michael addition pathways) .

Q. How can computational modeling enhance understanding of its biological targets?

Methodological Answer:

  • Molecular Docking : Screen against protein databases (PDB) to predict binding affinities (e.g., ATP-binding pockets in kinases).
  • QSAR Development : Train models using descriptors (logP, polar surface area) and bioactivity data from compound libraries .

Q. What strategies enable derivatization into fused heterocycles (e.g., pyrrolo-pyrazoles)?

Methodological Answer:

  • Post-Synthetic Modification : React with hydrazine hydrate (5 eq.) in dioxane under reflux to form 3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-ones .
  • Functionalization : Introduce sulfonyl or acyl groups via nucleophilic substitution at the pyridine nitrogen .

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activity across studies?

Methodological Answer:

  • Assay Standardization : Normalize protocols (e.g., cell viability assays using MTT vs. resazurin).
  • Control Experiments : Include reference inhibitors (e.g., staurosporine for kinase assays) to calibrate activity thresholds.
  • Meta-Analysis : Pool data from multiple studies (e.g., using RevMan) to identify confounding variables (e.g., solvent/DMSO concentration effects) .

Experimental Design Considerations

Q. How to design a study linking this compound’s activity to a theoretical framework?

Methodological Answer:

  • Hypothesis-Driven Approach : Align with drug design theories (e.g., kinase inhibition via ATP-competitive binding) .
  • Multidisciplinary Integration : Combine synthetic chemistry, in silico modeling, and in vitro validation to test mechanistic predictions .

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